molecular formula C10H12N2O2 B1205766 5,7-Dihydroxytryptamine CAS No. 31363-74-3

5,7-Dihydroxytryptamine

Cat. No.: B1205766
CAS No.: 31363-74-3
M. Wt: 192.21 g/mol
InChI Key: LXWHQTNFZDTKBH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5,7-Dihydroxytryptamine (5,7-DHT) is a neurotoxin that primarily targets serotonergic neurons . It is used in scientific research to decrease concentrations of serotonin in the brain .

Mode of Action

It is speculated to selectively destroy serotonergic neurons, in a manner similar to the dopaminergic neurotoxicity of 6-hydroxydopamine (6-OHDA) .

Biochemical Pathways

The molecular mechanisms of 5,7-DHT involve the generation of highly reactive (electrophilic) quinonoid intermediates during auto-oxidation . These intermediates bind covalently to molecules indispensable for neuronal function . During this auto-oxidation process, reactive oxygen species such as superoxide radical anion (O2−), hydrogen peroxide (H2O2), and the hydroxyl radical (HO) are generated as toxic by-products .

Pharmacokinetics

Factors influencing its action include the site of injection, the speed and volume of injection, the amount and type of antioxidant used, the type of anesthesia, and the dose and type of catecholamine uptake blocker .

Result of Action

The result of the action of 5,7-DHT is the selective destruction of central serotonin neurons when catecholaminergic neurons are protected . This leads to a decrease in concentrations of serotonin in the brain .

Action Environment

The action of 5,7-DHT can be influenced by various environmental factors. For instance, the site of injection, the speed and volume of injection, the amount and type of antioxidant used, the type of anesthesia, and the dose and type of catecholamine uptake blocker can all affect the efficacy and stability of 5,7-DHT .

Biochemical Analysis

Biochemical Properties

5,7-Dihydroxytryptamine plays a significant role in biochemical reactions by selectively targeting serotonergic neurons. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with the serotonin transporter, which facilitates its uptake into serotonergic neurons. Once inside the neuron, this compound undergoes auto-oxidation, leading to the formation of reactive oxygen species and quinonoid intermediates. These reactive species can covalently bind to essential neuronal molecules, leading to neuronal damage and cell death .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It primarily affects serotonergic neurons by causing their selective destruction. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the depletion of serotonin levels due to the destruction of serotonergic neurons can lead to changes in mood, behavior, and physiological processes regulated by serotonin .

Molecular Mechanism

The molecular mechanism of action of this compound involves its uptake into serotonergic neurons via the serotonin transporter. Once inside the neuron, it undergoes auto-oxidation, producing reactive oxygen species and quinonoid intermediates. These reactive species can bind covalently to neuronal proteins, enzymes, and other biomolecules, leading to neuronal damage and cell death. Additionally, this compound can inhibit the reuptake of serotonin, further depleting serotonin levels in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the neurotoxic effects of this compound can persist for several weeks, leading to long-term depletion of serotonin levels and sustained neuronal damage. The compound’s stability and degradation products can also impact its efficacy and toxicity in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound selectively targets serotonergic neurons, leading to a decrease in serotonin levels. At higher doses, this compound can cause non-selective neuronal damage, affecting other types of neurons and leading to toxic or adverse effects. For example, high doses of this compound can cause muscle paralysis, convulsions, and even death in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its uptake and metabolism within serotonergic neurons. The compound is taken up by the serotonin transporter and undergoes auto-oxidation, producing reactive oxygen species and quinonoid intermediates. These reactive species can interact with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism can also impact its neurotoxic effects and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily mediated by the serotonin transporter. Once inside the neuron, the compound can accumulate and exert its neurotoxic effects. The distribution of this compound within the brain and other tissues can also influence its efficacy and toxicity. For example, the compound’s ability to cross the blood-brain barrier and reach target neurons is critical for its neurotoxic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within serotonergic neurons. The compound can accumulate in the cytoplasm and interact with various subcellular compartments, including mitochondria and the endoplasmic reticulum. These interactions can impact the compound’s activity and function, leading to neuronal damage and cell death. Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular compartments, further influencing its neurotoxic effects .

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indole-5,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14/h3-5,12-14H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWHQTNFZDTKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185285
Record name 5,7-Dihydroxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31363-74-3
Record name 3-(2-Aminoethyl)-1H-indole-5,7-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31363-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminoethyl)-1H-indole-5,7-diol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5,7-DIHYDROXYTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 5,7-DHT is a neurotoxin that selectively targets serotonergic neurons [, , ]. Its mechanism of action involves several steps:

  • Uptake: 5,7-DHT is structurally similar to serotonin (5-HT) and is taken up by serotonergic neurons through the serotonin transporter (SERT) [, , , ].
  • Accumulation: Once inside the neuron, 5,7-DHT accumulates in synaptic vesicles [].
  • Autoxidation: 5,7-DHT undergoes autoxidation, generating reactive oxygen species (ROS) and quinone species [, , ].
  • Neurotoxicity: ROS and quinones damage cellular components, leading to neuronal death and depletion of serotonin in the brain [, , , , ].

ANone: This question requires information not fully addressed in the provided research papers. While the papers focus on the biological effects and applications of 5,7-DHT, they do not provide detailed spectroscopic data. For comprehensive structural characterization, refer to chemical databases like PubChem or ChemSpider.

A: 5,7-DHT is highly susceptible to autoxidation, particularly at physiological pH []. This instability requires specific handling and storage conditions. Researchers often use antioxidants like ascorbic acid to prevent premature oxidation [, ]. The papers primarily focus on in vivo applications and do not extensively discuss material compatibility.

A: 5,7-DHT is not typically used for its catalytic properties. Its primary application is as a research tool to create selective lesions in serotonergic neurons [, , ]. Researchers use it to study the role of serotonin in various physiological processes and behaviors [, , , , , , , , , , ].

ANone: The provided papers primarily focus on experimental research using 5,7-DHT. While computational modeling could offer valuable insights into its structure-activity relationship and interactions with biological targets, the abstracts do not mention such studies.

A: Although not explicitly addressed in the abstracts, SAR studies are crucial for understanding the neurotoxic properties of 5,7-DHT. Researchers have explored structural analogs, including α-methyl-5,7-dihydroxytryptamine, to investigate the role of specific structural features in its uptake, metabolism, and neurotoxic effects [].

A: 5,7-DHT is highly susceptible to autoxidation, especially at physiological pH [, ]. To improve stability during experimental procedures, researchers often use antioxidants like ascorbic acid [, ]. Formulation strategies to enhance its stability, solubility, and bioavailability are not discussed extensively in the provided abstracts.

A: The introduction of 5,7-DHT as a neurotoxin marked a significant milestone in serotonin research []. Prior to its use, researchers relied on less selective methods like electrolytic lesions, which caused significant damage to surrounding tissues []. The development of 5,7-DHT allowed for more targeted investigations into the function of serotonergic neurons [, , ].

A: Research using 5,7-DHT has fostered collaboration across disciplines like neuroscience, pharmacology, and psychology []. By studying the effects of serotonin depletion in animal models, scientists have gained valuable insights into the role of serotonin in various conditions, including:

  • Mood disorders: 5,7-DHT lesions have been instrumental in understanding the involvement of serotonin in depression and anxiety [, , , ].
  • Pain perception: Studies using 5,7-DHT have revealed the complex role of serotonin in modulating pain pathways [, ].
  • Cardiovascular regulation: Research using 5,7-DHT has shed light on the influence of serotonin on blood pressure and heart rate [, ].

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